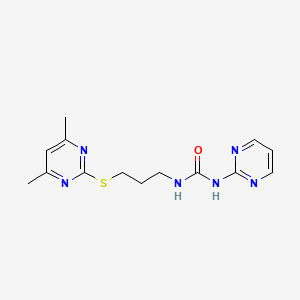
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea, also known as PD184352, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound is a potent and selective inhibitor of the extracellular signal-regulated kinase (ERK) pathway, which plays a critical role in the regulation of cell growth, differentiation, and survival. In
Applications De Recherche Scientifique
Molecular Dimerization and Supramolecular Chemistry
Research on ureidopyrimidinones, closely related to 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea, has demonstrated their ability to dimerize via quadruple hydrogen bonding. This dimerization is significant in the solid state and in solution, characterized by a high dimerization constant, indicating strong interaction between molecules. Such characteristics make these compounds valuable for supramolecular chemistry, where they serve as building blocks for creating complex structures through non-covalent interactions (Beijer et al., 1998).
Synthesis and Reactions
The synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas and their reactions with dimethyl sulfoxide to produce N,N′-bis(2,6-dimethylpyrimidin-4-yl)ureas highlight the versatility of pyrimidine derivatives in organic synthesis. These reactions, involving a four-centre mechanism, underscore the compound's potential for generating structurally diverse molecules, which could have implications in developing new chemical entities for various applications (Zeuner & Niclas, 1989).
Biological Activity
The study on the synthesis and screening of novel pyrimidine derivatives, which share a structural motif with 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea, revealed significant biological activities. These compounds exhibited promising anti-inflammatory, analgesic, cytotoxic, and antitubercular properties. This suggests that derivatives of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea could be explored for potential therapeutic applications, further emphasizing the importance of this chemical scaffold in medicinal chemistry (Bhat et al., 2014).
Antiproliferative Effects
Research into the antiproliferative effects of 6-unsubstituted 2-oxo, 2-thioxo, and 2-amino-3,4-dihydropyrimidines on HL-60 cells indicates the potential of pyrimidine-based compounds in cancer treatment. Given the structural similarity, derivatives of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea could be investigated for their antiproliferative properties, potentially contributing to the development of new anticancer drugs (Nishimura et al., 2020).
Propriétés
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-10-9-11(2)19-14(18-10)22-8-4-7-17-13(21)20-12-15-5-3-6-16-12/h3,5-6,9H,4,7-8H2,1-2H3,(H2,15,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEAOJVAGBHJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime](/img/structure/B2474848.png)
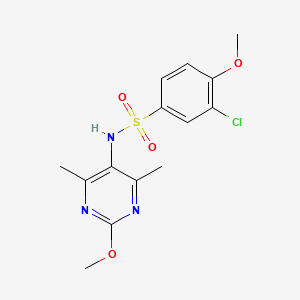
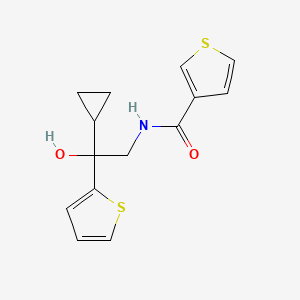
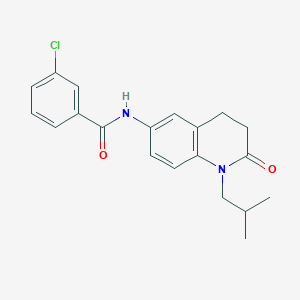
![2-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2474853.png)

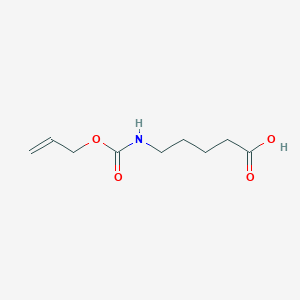
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2474858.png)

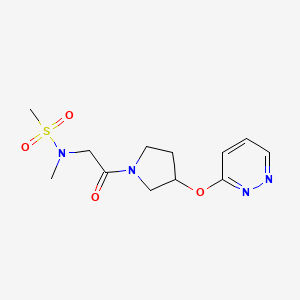
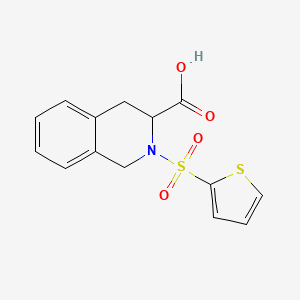
![N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2474868.png)
![2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2474869.png)